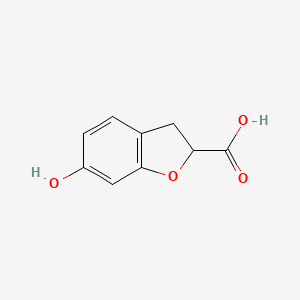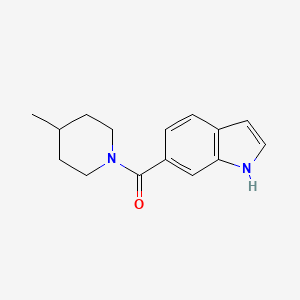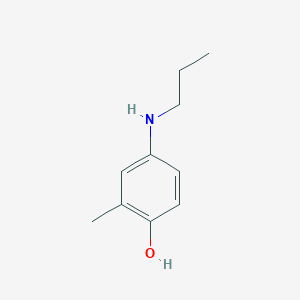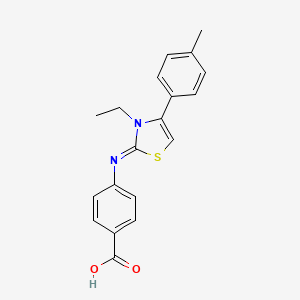![molecular formula C13H11ClN4OS B2369604 N-(6-Chlorbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazol-3-carboxamid CAS No. 1203025-94-8](/img/structure/B2369604.png)
N-(6-Chlorbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazol-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide” is a chemical compound. It is stored in a sealed, dry environment at 2-8°C . This compound has been synthesized and evaluated for various pharmacological activities .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. The solid collected out was recrystallized from a suitable solvent to get the compound N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide . Further studies have been conducted to explore the synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The compound has been used in the synthesis of various derivatives, which have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .Wissenschaftliche Forschungsanwendungen
- Befunde: Einige der synthetisierten Verbindungen zeigten signifikante entzündungshemmende Wirkungen und sind daher potenzielle Kandidaten für weitere Untersuchungen .
- Ergebnis: Bestimmte Verbindungen zeigten analgetische Wirkungen, was auf ihre potenzielle Verwendung als Schmerzmittel hindeutet .
- Ergebnis: Die neuen Verbindungen zeigten eine geringere ulzerogene Wirkung auf die Magen-Darm-Schleimhaut im Vergleich zu den Standardmedikamenten, was auf ein verbessertes Sicherheitsprofil hindeutet .
- Beobachtung: Einige Verbindungen zeigten Aktivität gegen Lipidperoxidation, was auf potenzielle antioxidative Eigenschaften hindeutet .
- Potenzial: Weitere Studien könnten seine inhibitorischen Wirkungen auf Urease-produzierende Bakterien und seine Rolle bei der Ulkusprävention untersuchen .
Anti-inflammatorische Aktivität
Analgetische Eigenschaften
Ulzerogene und gastrointestinale Wirkungen
Hemmung der Lipidperoxidation
Urease-Hemmung für Anti-Ulkus-Anwendungen
Thiazolidinonring und anti-inflammatorische Aktivität
Zusammenfassend lässt sich sagen, dass N-(6-Chlorbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazol-3-carboxamid ein Potenzial in anti-inflammatorischen, analgetischen und antioxidativen Kontexten aufweist. Sein Sicherheitsprofil und seine Wechselwirkungen mit bestimmten Enzymen machen es zu einem interessanten Kandidaten für weitere Forschung in verschiedenen Bereichen. Forscher könnten seine Anwendungen in der Medikamentenentwicklung, Entzündungsmanagement und gastrointestinalen Gesundheit untersuchen . Wenn Sie detailliertere Informationen oder zusätzliche Anwendungen benötigen, können Sie gerne fragen! 😊
Zukünftige Richtungen
The future directions for the research and development of this compound could involve further exploration of its synthesis, characterization, and pharmacological evaluation. The compound and its derivatives could be evaluated for their potential as therapeutic agents for various conditions, including inflammation and pain . Further studies could also investigate the compound’s mechanism of action and its physical and chemical properties.
Wirkmechanismus
Target of Action
The primary targets of N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide are the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and protection of the gastrointestinal mucosa .
Mode of Action
This compound interacts with its targets by inhibiting the action of the COX enzymes . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain . The compound’s anti-inflammatory effects are primarily mediated through the inhibition of COX-2, while its effects on the gastrointestinal tract, such as reducing gastroduodenal ulceration, are a result of the inhibition of COX-1 .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins and leukotrienes . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of these bioactive lipids . This results in reduced inflammation and pain, as these lipids are key mediators of these processes .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in inflammation and pain . This is achieved through the inhibition of prostaglandin production, which in turn reduces the inflammatory response and the sensation of pain . Some of the synthesized compounds have also been found to have low ulcerogenic and irritative action on the gastrointestinal mucosa, compared to standard treatments .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. It’s worth noting that the compound’s synthesis involves a reaction in phosphorus oxychloride, suggesting that its stability and reactivity may be influenced by specific chemical environments .
Biochemische Analyse
Biochemical Properties
N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide plays a role in biochemical reactions, particularly in the inhibition of biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways .
Cellular Effects
This compound has shown significant effects on various types of cells and cellular processes. It has been observed to have anti-inflammatory and analgesic activities . The compound’s effects on cell function include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with cyclo-oxygenase enzymes, designated COX-1 and COX-2 . These enzymes are involved in the conversion of arachidonic acid into prostaglandins and leukotrienes . The compound’s anti-inflammatory effects are seen to be mediated via inhibition of COX-2, whereas deleterious effects in the gastrointestinal tract, such as gastroduodenal ulceration, occur as a result of inhibition of COX-1 .
Temporal Effects in Laboratory Settings
It has been synthesized in satisfactory yield and evaluated for its anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models .
Metabolic Pathways
The metabolic pathways that N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is involved in are related to the metabolism of arachidonic acid to prostaglandins and leukotrienes, which is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways .
Eigenschaften
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1,4-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4OS/c1-7-6-18(2)17-11(7)12(19)16-13-15-9-4-3-8(14)5-10(9)20-13/h3-6H,1-2H3,(H,15,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDGUTXTVYXLPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(7Z)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-chloroethanone](/img/structure/B2369521.png)





![N-mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2369528.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B2369530.png)
![1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2369536.png)



![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2369544.png)
